N-(1-naphthyl)-2-phenylbutanamide
Description
N-(1-naphthyl)-2-phenylbutanamide is a synthetic amide compound characterized by a naphthyl group attached to a phenylbutanamide backbone. The compound’s naphthyl moiety may influence binding affinity to auxin transport proteins, while the phenylbutanamide chain could modulate solubility and cellular uptake.
Properties
Molecular Formula |
C20H19NO |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-phenylbutanamide |
InChI |
InChI=1S/C20H19NO/c1-2-17(15-9-4-3-5-10-15)20(22)21-19-14-8-12-16-11-6-7-13-18(16)19/h3-14,17H,2H2,1H3,(H,21,22) |
InChI Key |
XGLKDTZOFGUYCU-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with N-(1-naphthyl)-2-phenylbutanamide:
Key Observations:
- Naphthyl Group Role: Both NPA and this compound incorporate a naphthyl group, which is critical for binding to auxin transport proteins.
- Chiral Complexity : The butanamide derivatives in exhibit stereochemical diversity, suggesting that this compound’s activity may depend on its stereoisomeric form, though this remains unstudied .
- Functional Divergence : Unlike N-(1-naphthyl)ethylenediamine (a diamine used in industrial processes), this compound’s amide structure aligns it more closely with bioactive regulators like NPA .
Functional and Mechanistic Comparisons
- Auxin Transport Inhibition: NPA is a well-characterized auxin transport inhibitor, inducing pseudonodule formation in plants by blocking polar auxin flow . While this compound shares structural motifs with NPA, its phenylbutanamide backbone may reduce efficacy due to steric hindrance or reduced acidity compared to NPA’s carboxylic acid group.
- Anti-Auxin Activity : TIBA, a benzoic acid derivative, disrupts auxin signaling through distinct mechanisms (e.g., interfering with PIN protein localization). This compound’s mode of action likely differs, as its amide group lacks the ionizable proton critical for TIBA’s activity .
- Pharmacological Potential: The chiral butanamide derivatives in highlight the importance of substituent positioning for target binding. This compound’s simpler structure may offer synthetic advantages but could limit specificity compared to these complex analogs .
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